molecular formula C16H24N2O4S B2490294 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922103-14-8

2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide

Cat. No. B2490294
CAS RN: 922103-14-8
M. Wt: 340.44
InChI Key: ZUCJPHSTYBYPBH-UHFFFAOYSA-N
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Description

2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Rearrangement of Threonine and Serine-Based Sulfonamides : A study demonstrated the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine using solid-phase synthesis. This reaction, expected to form 1,4-oxazepanes, surprisingly yielded pyrrolidin-3-ones instead, indicating a significant rearrangement and providing insights into the complex behavior of sulfonamides under certain conditions (Králová et al., 2019).

  • Sulfamidation of Trimethyl(vinyl)silane : The regioselective reaction of trimethyl(vinyl)silane with sulfonamides in the presence of N-bromosuccinimide under mild conditions led to bromosulfamidation products. This study showcases the versatility of sulfonamides in synthetic chemistry, potentially applicable to the manipulation of complex molecules like the specified compound (Astakhova et al., 2019).

  • Oxidative Desulfurization of Diesel Fuel : Research involving the use of Brønsted acidic ionic liquids for the desulfurization of diesel fuel highlights the potential for sulfonamides and related compounds in environmental and industrial applications. This demonstrates the broader utility of sulfonamide derivatives in catalysis and environmental chemistry (Gao et al., 2010).

  • Synthesis of Tetrahydrotriazoloacridines : A study using sulfonic acid imidazolium hydrogen sulfate to catalyze the synthesis of tetrahydrotriazoloacridines under microwave irradiation illustrates the role of sulfonamide derivatives in facilitating novel synthetic pathways. This suggests potential applications in creating complex heterocyclic compounds (Khaligh, 2017).

properties

IUPAC Name

2-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-11(2)9-23(20,21)17-12-6-7-14-13(8-12)18(5)15(19)16(3,4)10-22-14/h6-8,11,17H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCJPHSTYBYPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide

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